molecular formula C26H27NO B14245193 (2-Amino-9,9-dipropyl-9H-fluoren-3-yl)(phenyl)methanone CAS No. 402934-35-4

(2-Amino-9,9-dipropyl-9H-fluoren-3-yl)(phenyl)methanone

Cat. No.: B14245193
CAS No.: 402934-35-4
M. Wt: 369.5 g/mol
InChI Key: DNMUQQCSQFHZJO-UHFFFAOYSA-N
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Description

(2-Amino-9,9-dipropyl-9H-fluoren-3-yl)(phenyl)methanone is an organic compound that belongs to the fluorene family This compound is characterized by its unique structure, which includes a fluorene core substituted with amino and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-9,9-dipropyl-9H-fluoren-3-yl)(phenyl)methanone typically involves multiple steps. One common method includes the following steps:

    Formation of the Fluorene Core: The fluorene core can be synthesized through a Friedel-Crafts alkylation reaction, where dipropylbenzene is reacted with a suitable catalyst.

    Introduction of the Amino Group: The amino group can be introduced via a nitration reaction followed by reduction. The nitration of the fluorene core is achieved using nitric acid, and the resulting nitro compound is reduced to an amino group using a reducing agent such as tin(II) chloride.

    Attachment of the Phenyl Group: The phenyl group is introduced through a Grignard reaction, where phenylmagnesium bromide is reacted with the fluorene core to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-9,9-dipropyl-9H-fluoren-3-yl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the compound into alcohols or amines.

    Substitution: The amino group can undergo substitution reactions with electrophiles, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

(2-Amino-9,9-dipropyl-9H-fluoren-3-yl)(phenyl)methanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of optoelectronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of (2-Amino-9,9-dipropyl-9H-fluoren-3-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-9,9-diphenylfluorene: Similar structure but with phenyl groups instead of propyl groups.

    9H-Fluoren-9-ylmethoxycarbonyl (Fmoc) derivatives: Used in peptide synthesis and have similar fluorene cores.

    9,9-Dimethyl-9H-fluorene derivatives: Used in optoelectronic applications.

Uniqueness

(2-Amino-9,9-dipropyl-9H-fluoren-3-yl)(phenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, particularly in the development of new materials and therapeutic agents.

Properties

CAS No.

402934-35-4

Molecular Formula

C26H27NO

Molecular Weight

369.5 g/mol

IUPAC Name

(2-amino-9,9-dipropylfluoren-3-yl)-phenylmethanone

InChI

InChI=1S/C26H27NO/c1-3-14-26(15-4-2)22-13-9-8-12-19(22)20-16-21(24(27)17-23(20)26)25(28)18-10-6-5-7-11-18/h5-13,16-17H,3-4,14-15,27H2,1-2H3

InChI Key

DNMUQQCSQFHZJO-UHFFFAOYSA-N

Canonical SMILES

CCCC1(C2=CC=CC=C2C3=CC(=C(C=C31)N)C(=O)C4=CC=CC=C4)CCC

Origin of Product

United States

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